Tricarballylic acid
Overview
Description
Tricarballylic acid, also known as Propane-1,2,3-tricarboxylic acid, carballylic acid, and β-carboxyglutaric acid, is a tricarboxylic acid . It is found as a fragment in several mycotoxin natural products . It is also a byproduct of beet sugar and maple sugar refining .
Synthesis Analysis
Tricarballylic acid can be synthesized in two steps from fumaric acid . A new and direct synthesis route for propane-1,2,3-tricarboxylic acid (PTA) from citric acid via a sequential one pot dehydration–hydrogenation process has been reported .Molecular Structure Analysis
The molecular formula of Tricarballylic acid is C6H8O6 . The IUPAC Standard InChI is InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) .Chemical Reactions Analysis
Tricarballylic acid is a chemical by-product released from fumonisins during passage through the GI tract . It is also a metabolite of a component of a substance in modified corn starch, octenylsuccinic acid .Physical And Chemical Properties Analysis
Tricarballylic acid has a molecular weight of 176.1241 . It is soluble in water .Scientific Research Applications
Intestinal Absorption in Ruminants : Tricarballylic acid is a product of rumen bacterial fermentation and plays a role in the intestinal absorption processes in animals like steers. It shares a common, sodium-dependent transport mechanism with citrate across the intestinal brush-border membrane, influenced by extravesicular pH levels (Wolffram, Zimmermann, & Scharrer, 1993).
Biochemical Synthesis : It serves as a substrate for enzymes like aerobactin synthetase, facilitating biochemical synthesis processes (Appanna & Viswanatha, 1986).
Biobased Plasticizers : Tricarballylate esters, derived from tricarballylic acid, are used in the production of biobased plasticizers. They are synthesized from citrate esters using bifunctional catalysts, demonstrating its application in sustainable materials science (Stuyck, Windels, Wilms, & De Vos, 2023).
Coordination Chemistry and Nanotechnology : Tricarballylic acid reacts with uranyl nitrate to form complexes with diverse geometries, implying applications in coordination chemistry and potentially in nanotechnology (Thuéry, Atoini, & Harrowfield, 2020).
Environmental Chemistry : Its adsorption on particles like alpha-FeOOH (goethite) in aqueous suspensions provides insights into environmental chemistry, especially in soil and water systems (Lindegren, Loring, & Persson, 2009).
Enzymology and Metabolism : Tricarballylic acid acts as an inhibitor in enzymatic reactions, affecting enzymes like aconitase. This property makes it useful in studying enzyme kinetics and metabolic pathways (Villafranca, 1974).
Microbial Metabolism : It is metabolized by certain bacterial species, contributing to our understanding of microbial ecology and metabolism (Altekar & Rao, 1963).
Material Science : Tricarballylic acid influences the crystallization and thermal properties of materials like hydroxyapatite, suggesting applications in catalysis and pharmaceutical industries (Polat & Sayan, 2018).
Cancer Research : In oncometabolite research, tricarballylic acid is studied for its role in cancer biology, highlighting its potential in medical research and diagnostics (Collins, Patel, Putnam, Kapur, & Rakheja, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
propane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTIIICEAUMSDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059186 | |
Record name | 1,2,3-Propanetricarboxylic acid | |
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Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Crystalline solid; [Alfa Aesar MSDS], Solid | |
Record name | Tricarballylic acid | |
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Record name | 1,2,3-Propanetricarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
3.32E+05 mg/L @ 18C (exp) | |
Record name | 1,2,3-Propanetricarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
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Product Name |
Tricarballylic acid | |
CAS RN |
99-14-9 | |
Record name | 1,2,3-Propanetricarboxylic acid | |
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Record name | Tricarballylic acid | |
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Record name | Tricarballylic acid | |
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Record name | Tricarballylic acid | |
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Record name | 1,2,3-Propanetricarboxylic acid | |
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Record name | 1,2,3-Propanetricarboxylic acid | |
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Record name | Propane-1,2,3-tricarboxylic acid | |
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Record name | PROPANE TRICARBOXYLIC ACID | |
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Record name | 1,2,3-Propanetricarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
166 °C | |
Record name | 1,2,3-Propanetricarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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